NAADP-Specific Ca2+ Release Blockade
Ned 19 demonstrates high selectivity for the NAADP signaling pathway. In a sea urchin egg homogenate assay, Ned 19 (100 μM) potently inhibited Ca2+ release induced by the EC50 concentration of NAADP (35 nM), while showing no significant inhibition of Ca2+ release mediated by the EC50 concentrations of IP3 (1 μM) or cADPR (300 nM) [1]. This selectivity is further corroborated in permeabilized pancreatic acinar cells, where 100 μM Ned 19 reduced NAADP-induced Ca2+ release from 26.7 ± 1.8% to 8.6 ± 1.1% (p=0.00002), but had a negligible effect on cADPR- or IP3-induced release [2].
| Evidence Dimension | Inhibition of Ca2+ Release by Different Second Messengers |
|---|---|
| Target Compound Data | NAADP: Inhibited (8.6 ± 1.1% release vs. 26.7% control) |
| Comparator Or Baseline | cADPR: Not inhibited (18.3 ± 0.9% vs. 21.2% control, p=0.1); IP3: Not inhibited (21.2 ± 1.1% vs. 23.6% control, p=0.3) |
| Quantified Difference | NAADP pathway inhibited by >68%, while cADPR and IP3 pathways were unaffected (p>0.1). |
| Conditions | Permeabilized mouse pancreatic acinar cells; 100 μM Ned 19; Ca2+ release measured with Fluo-5N. |
Why This Matters
This selectivity confirms Ned 19 as a specific tool for dissecting NAADP-dependent signaling without confounding effects on the major IP3 and cADPR pathways, which is critical for accurate target validation studies.
- [1] Naylor E, Arredouani A, Vasudevan SR, et al. Identification of a chemical probe for NAADP by virtual screening. Nat Chem Biol. 2009;5(4):220-226. Figure 2c. View Source
- [2] Gerasimenko JV, Charlesworth RM, Sherwood MW, et al. NAADP mobilizes Ca2+ from a thapsigargin-sensitive store in the nuclear envelope by activating ryanodine receptors. J Cell Sci. 2015;128(2):407-418. Figure 2E. View Source
